molecular formula C12H16N4S B1293093 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-94-0

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1293093
CAS No.: 1142207-94-0
M. Wt: 248.35 g/mol
InChI Key: FSMMSEOGNZUBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate amines with triazine derivatives. One common method includes the cyclization of 4-isopropylphenylamine with thiourea under acidic conditions to form the desired triazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(4-isopropylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropylphenyl group, in particular, enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-amino-2-(4-propan-2-ylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-7(2)8-3-5-9(6-4-8)10-14-11(13)16-12(17)15-10/h3-7,10H,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMMSEOGNZUBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140171
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142207-94-0
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142207-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.